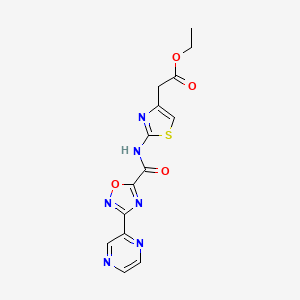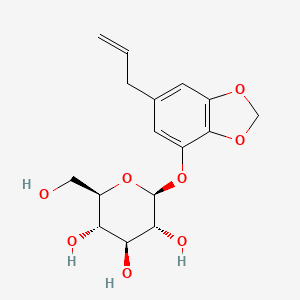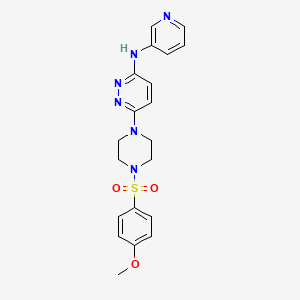
6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine" belongs to a category of sulfonamide and amide derivatives incorporating piperazine and pyridazine moieties. These compounds have been synthesized for their potential biological activities, including antimicrobial and antimalarial effects. They are characterized by their complex molecular structure that includes piperazine, pyridazine, and sulfonyl functional groups, contributing to their diverse chemical reactions and properties (Bhatt, Kant, & Singh, 2016).
Synthesis Analysis
The synthesis of sulfonamide and amide derivatives, including our compound of interest, involves multiple steps, starting from the reaction of chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine. This is followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride, highlighting a complex synthetic route that yields a variety of bioactive molecules with significant potential for biological activity (Bhatt et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by X-ray crystallography and NMR spectroscopy, reveals a detailed arrangement of atoms and bonds critical for their chemical behavior. The presence of the piperazine and sulfonyl groups attached to the pyridazine core contributes to the molecule's three-dimensional conformation, influencing its interaction with biological targets (Georges, Vercauteren, Evrard, & Durant, 1989).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the presence of reactive functional groups like sulfonyl and amino groups. Their chemical properties are influenced by the structural configuration, allowing for selective interactions in biological systems (Bender et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds in different environments. These characteristics are determined by the molecular structure and the nature of the substituents attached to the core pyridazine ring, influencing their application in medicinal chemistry and drug design (Hannachi, Vidal, Mulatier, & Collet, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for their potential as biological agents. These properties are significantly influenced by the electron-donating and withdrawing effects of the methoxyphenyl and pyridinyl groups, affecting the compound's overall activity and selectivity (Nishida et al., 2004).
Propriétés
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-17-4-6-18(7-5-17)30(27,28)26-13-11-25(12-14-26)20-9-8-19(23-24-20)22-16-3-2-10-21-15-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJGFWDJIVAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

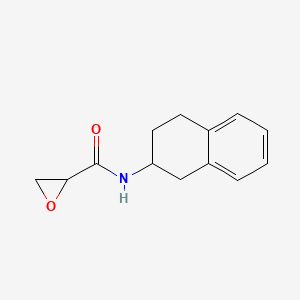
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
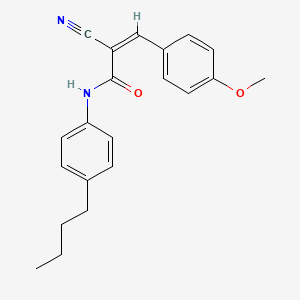
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)

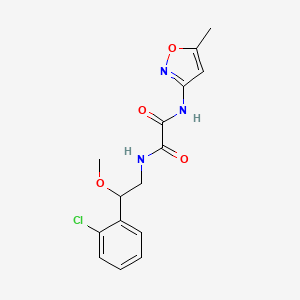

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
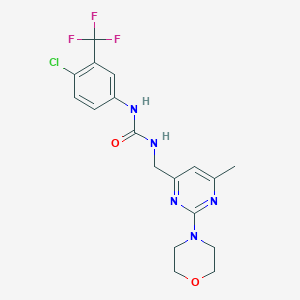
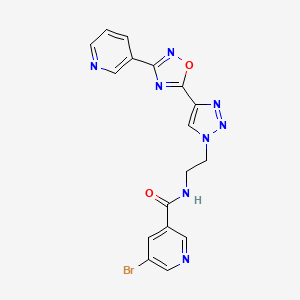

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
